molecular formula C10H13NO3S B7409233 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid

2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid

Cat. No.: B7409233
M. Wt: 227.28 g/mol
InChI Key: LPMLVUNEPCMXGH-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid is an organic compound with a unique structure that combines a pyridine ring with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid typically involves the reaction of 3-(hydroxymethyl)pyridine with a butanoic acid derivative. One common method includes the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-[3-(carboxymethyl)pyridin-4-yl]sulfanylbutanoic acid.

    Reduction: Formation of 2-[3-(hydroxymethyl)piperidin-4-yl]sulfanylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Hydroxymethyl)pyridin-4-yl]butanoic acid: Lacks the sulfanyl group, which may result in different reactivity and biological activity.

    2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpropanoic acid: Similar structure but with a shorter carbon chain, potentially affecting its physical and chemical properties.

    2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpentanoic acid: Longer carbon chain, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the hydroxymethyl and sulfanyl groups in 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid provides a unique combination of functional groups that can participate in diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-8(10(13)14)15-9-3-4-11-5-7(9)6-12/h3-5,8,12H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMLVUNEPCMXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=C(C=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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